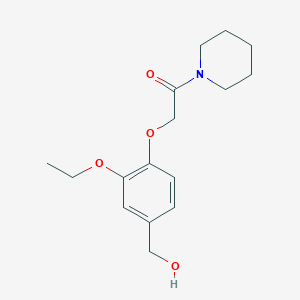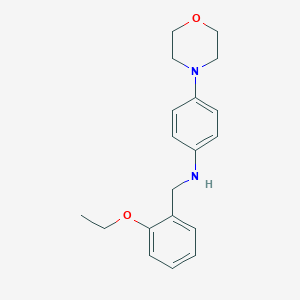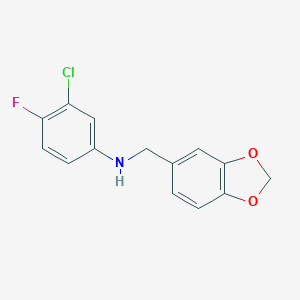![molecular formula C19H18N2 B499213 N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine](/img/structure/B499213.png)
N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine is an organic compound that features a biphenyl group and a pyridine moiety connected through an amine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction.
Formation of the Amine Linkage: The final step involves the formation of the amine linkage through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine involves its interaction with specific molecular targets. The biphenyl and pyridine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine: Unique due to its specific biphenyl and pyridine structure.
N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine derivatives: Variations in the substituents on the biphenyl or pyridine rings can lead to different properties and applications.
Uniqueness
The uniqueness of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine lies in its specific combination of biphenyl and pyridine moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C19H18N2 |
|---|---|
分子量 |
274.4g/mol |
IUPAC 名称 |
1-(4-phenylphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H18N2/c1-2-6-17(7-3-1)18-11-9-16(10-12-18)14-20-15-19-8-4-5-13-21-19/h1-13,20H,14-15H2 |
InChI 键 |
VWZVACDFLYKCRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC=N3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499131.png)
![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499132.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499133.png)

![N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B499136.png)

![N-[3-(benzyloxy)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B499139.png)
![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499140.png)
![3-[(4-chlorobenzyl)sulfanyl]-N-(2-ethoxybenzyl)-4H-1,2,4-triazol-4-amine](/img/structure/B499143.png)
![4-[(5-bromo-2-methoxybenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B499149.png)
![2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B499150.png)
![N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499152.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B499153.png)
